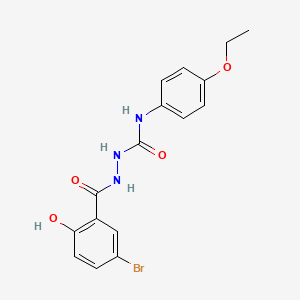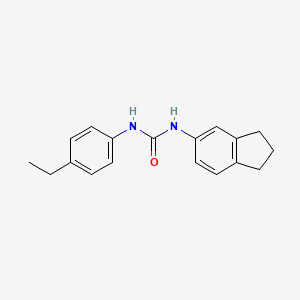![molecular formula C17H16ClF3N2O B4673254 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B4673254.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-methylphenyl)ethyl]urea
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-methylphenyl)ethyl]urea, commonly known as diuron, is a herbicide that belongs to the family of substituted ureas. It was first introduced in the 1950s and has since been widely used in agriculture to control broadleaf and grassy weeds. Diuron is a non-selective herbicide, which means it can kill both target and non-target plants.
Mecanismo De Acción
Diuron works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for converting light energy into chemical energy. By inhibiting photosynthesis, diuron prevents the plant from producing the energy it needs to grow and survive.
Biochemical and Physiological Effects:
Diuron has been shown to have a number of biochemical and physiological effects on plants. It can cause chlorosis, which is the yellowing of leaves due to a lack of chlorophyll. It can also cause stunting and reduced growth in plants. In addition, diuron can affect the uptake and transport of nutrients in plants, which can lead to nutrient deficiencies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diuron is a widely used herbicide that is readily available for use in lab experiments. Its non-selective nature makes it useful for studying the effects of herbicides on both target and non-target plants. However, diuron has limitations in lab experiments due to its potential toxicity to humans and animals. Careful handling and disposal of diuron is required to prevent harm to researchers and the environment.
Direcciones Futuras
There are several future directions for research on diuron. One area of interest is the development of new herbicides that are less toxic to non-target plants and animals. Another area of research is the use of diuron in cancer treatment. Further studies are needed to determine the efficacy and safety of diuron in cancer treatment. Additionally, more research is needed to understand the long-term effects of diuron on the environment and human health.
Aplicaciones Científicas De Investigación
Diuron has been extensively studied for its herbicidal properties and its effects on the environment. It has also been investigated for its potential use in cancer treatment. Studies have shown that diuron can inhibit the growth of cancer cells by blocking the cell cycle. Additionally, diuron has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[1-(4-methylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O/c1-10-3-5-12(6-4-10)11(2)22-16(24)23-15-9-13(17(19,20)21)7-8-14(15)18/h3-9,11H,1-2H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBENBAIOILKIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[1-(4-methylphenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4673181.png)
![[1-(4-fluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4673182.png)

![2-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4673190.png)


![N-(2,4-dimethylphenyl)-2-({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4673206.png)
![3-({[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4673210.png)

![5-(2-chlorophenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4673230.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4673231.png)
![methyl 4-{[3-(3,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B4673248.png)
![3-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B4673256.png)
![ethyl [6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4673271.png)